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2-Chloro-6-methoxyquinazolin-4-amine Documentation Hub

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  • Product: 2-Chloro-6-methoxyquinazolin-4-amine
  • CAS: 63590-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxyquinazolin-4-amine

Foreword: The Strategic Importance of 2-Chloro-6-methoxyquinazolin-4-amine The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 2-Chloro-6-methoxyquinazolin-4-amine

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of 2-chloro-6-methoxyquinazolin-4-amine makes it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The chlorine atom at the 2-position and the amine at the 4-position provide orthogonal handles for further functionalization, while the methoxy group at the 6-position modulates the electronic properties and metabolic stability of the molecule. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, designed for researchers and drug development professionals. The presented pathway is a robust, three-step sequence commencing from the readily available 2-amino-5-methoxybenzoic acid.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 2-chloro-6-methoxyquinazolin-4-amine can be efficiently achieved through a three-step sequence involving cyclization, chlorination, and regioselective amination. This strategy is predicated on well-established quinazoline chemistry and has been designed for scalability and reproducibility.

Synthesis_Pathway A 2-Amino-5-methoxybenzoic acid B 6-Methoxy-1H,3H-quinazoline-2,4-dione A->B Urea, Heat C 2,4-Dichloro-6-methoxyquinazoline B->C POCl3, N,N-Dimethylaniline D 2-Chloro-6-methoxyquinazolin-4-amine C->D NH3 / Solvent

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline: An Experimental Guide for Pharmaceutical Research

Introduction: The Pivotal Role of a Quinazoline Intermediate 2-Chloro-4-amino-6,7-dimethoxyquinazoline is a critical intermediate in the synthesis of numerous pharmacologically active compounds.[1] Its molecular framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of a Quinazoline Intermediate

2-Chloro-4-amino-6,7-dimethoxyquinazoline is a critical intermediate in the synthesis of numerous pharmacologically active compounds.[1] Its molecular framework is a cornerstone for the development of alpha-1 adrenergic receptor antagonists used in managing hypertension, such as Prazosin, Doxazosin, and Alfuzosin.[1][2][3] Furthermore, this quinazoline derivative is a key building block in the creation of potent epidermal growth factor receptor (EGFR) inhibitors for oncological applications.[1] The versatility and importance of this compound in medicinal chemistry underscore the need for a reliable and well-understood synthetic protocol.[4][5] This guide provides a detailed experimental procedure for the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline is most commonly and efficiently achieved through a two-step process starting from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. The first step involves a chlorination reaction to produce the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. The subsequent step is a regioselective amination to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Start 6,7-dimethoxyquinazoline- 2,4(1H,3H)-dione Product1 2,4-dichloro-6,7- dimethoxyquinazoline Start->Product1  Reflux Reagent1 POCl₃ (Phosphorus oxychloride) Reagent1->Start Product1_ref 2,4-dichloro-6,7- dimethoxyquinazoline FinalProduct 2-chloro-4-amino-6,7- dimethoxyquinazoline Product1_ref->FinalProduct  Heat Reagent2 Ammonia water (NH₃·H₂O) Reagent2->Product1_ref

Caption: Synthetic workflow for 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Experimental Protocols

Part 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This initial step converts the relatively inert dione into a more reactive dichloro intermediate, primed for nucleophilic substitution.

Rationale for Reagent Selection:

  • Phosphorus oxychloride (POCl₃): A powerful chlorinating agent, ideal for converting hydroxyl groups on the quinazoline ring to chlorine atoms.

  • N,N-dimethylaniline (optional catalyst): Can be used to accelerate the reaction.[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent) and phosphorus oxychloride (10 equivalents).[2]

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.3 equivalents).[6]

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 5-6 hours.[2][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess phosphorus oxychloride.

  • A precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline will form.

  • Collect the solid by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

Part 2: Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline

This step involves a regioselective nucleophilic aromatic substitution, where the chlorine atom at the C4 position is more susceptible to substitution by ammonia than the one at the C2 position.

Rationale for Reagent Selection:

  • Aqueous Ammonia (NH₃·H₂O): Serves as both the source of the amino group and the solvent. The concentration is typically between 20-25%.[2]

Procedure:

  • Dissolve the 2,4-dichloro-6,7-dimethoxyquinazoline obtained from the previous step in 20-25% aqueous ammonia.[2]

  • Heat the reaction mixture in a sealed vessel or a flask with a reflux condenser to a temperature between 40°C and 75°C.[2]

  • Maintain the reaction at this temperature for 6 to 16 hours, with continuous stirring.[2] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, will precipitate out of the solution.

  • Collect the solid by filtration.

  • To purify the product, create a suspension of the wet solid in water and adjust the pH to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.[7]

  • Filter the purified product, wash with water, followed by a wash with acetone.[7]

  • Dry the final product at 60-65°C for 24 hours.[7] The expected yield is approximately 76%.[7]

Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: Amination
Key Reagents 6,7-dimethoxyquinazoline-2,4-dione, POCl₃2,4-dichloro-6,7-dimethoxyquinazoline, NH₃·H₂O
Temperature Reflux (approx. 120°C)[2]40°C to 75°C[2]
Reaction Time 5-6 hours[2][6]6-16 hours[2]
Solvent Phosphorus oxychloride (reagent and solvent)20-25% Aqueous Ammonia[2]
Work-up Quenching with ice-water, filtrationFiltration, pH adjustment, washing
Expected Yield High~76%[7]

Characterization of the Final Product

The identity and purity of the synthesized 2-chloro-4-amino-6,7-dimethoxyquinazoline should be confirmed through various analytical techniques.

  • Melting Point: 262-268 °C (decomposes).[8]

  • HPLC Purity: >99%.[7]

  • ¹H NMR (DMSO-d₆): δ 8 (2H, bs), 7.6 (1H, s), 7.1 (1H, s), 3.9-3.8 (6H, d).[7]

  • Mass Spectrometry: [M+2]⁺ = 242.2.[7]

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aqueous Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area.

  • The reactions should be carried out by trained personnel familiar with standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable experimental procedure for the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline. The two-step method described is robust and scalable, making it suitable for various research and development applications. The high purity of the final product makes it an excellent starting material for the synthesis of a wide range of pharmaceutical agents.

References

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (URL: )
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (URL: [Link])

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (URL: )
  • Samieh, et al. (2011). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. (URL: [Link])

  • Kuran, B., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. (URL: not available)
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (URL: [Link])

  • CN1486980A - Prepn process of 2.4-dichloro-6.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (URL: [Link])

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-6,7-dimethoxyquinazolin-4-amine

**Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Chloro-6,7-dimethoxyquinazolin-4-amine, a key intermediate in the synthesis of severa...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Chloro-6,7-dimethoxyquinazolin-4-amine, a key intermediate in the synthesis of several pharmaceutical agents.[1] Ensuring the identity, purity, and quality of this intermediate is critical for drug safety and efficacy. We present an integrated approach utilizing chromatographic and spectroscopic techniques to deliver a robust and self-validating characterization package. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are detailed, with an emphasis on the scientific rationale behind the selection of specific methods and parameters. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Physicochemical Overview

2-Chloro-6,7-dimethoxyquinazolin-4-amine is a critical building block in the synthesis of α1-adrenoceptor antagonists, including Doxazosin and Terazosin, which are used to treat hypertension. The molecular integrity and purity profile of this intermediate directly impacts the quality of the final Active Pharmaceutical Ingredient (API). Therefore, a multi-faceted analytical strategy is imperative for its characterization.

The initial step in any analytical workflow is to understand the basic physicochemical properties of the compound, which inform the selection of appropriate techniques.

Table 1: Physicochemical Properties of 2-Chloro-6,7-dimethoxyquinazolin-4-amine

Property Value Source
Molecular Formula C₁₀H₁₀ClN₃O₂
Molecular Weight 239.66 g/mol
CAS Number 23680-84-4 [2]
Appearance White to off-white solid/crystal [2]
Melting Point 262-268 °C (decomposes) [2]
Solubility Sparingly soluble in DMSO (with heat), slightly soluble in Methanol (with heat) [2]

| pKa | 4.35 ± 0.30 (Predicted) |[2] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates and quantifying any related substances or process impurities.

High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the preferred method for the purity analysis of 2-Chloro-6,7-dimethoxyquinazolin-4-amine due to its non-volatile and semi-polar nature.[3] A reversed-phase method provides excellent separation of the main component from potential starting materials, by-products, and degradants. The presence of the aromatic quinazoline ring system allows for sensitive ultraviolet (UV) detection.

Experimental Protocol: HPLC-UV for Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the sample.

    • Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B, or acetonitrile/water) to a final concentration of 0.5 mg/mL.

    • Vortex/sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV detector is sufficient.

    • The specific conditions outlined in Table 2 are a robust starting point for method development.

  • Data Analysis:

    • Record the chromatogram and determine the area percentage of the main peak to assess purity.

    • For impurity profiling, a standard of the main compound at a lower concentration (e.g., 0.1% of the sample concentration) can be used for quantification.

Table 2: Recommended HPLC-UV Method Parameters

Parameter Recommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate buffer (pH adjusted to 7.5-8.0)
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 60:40 Mobile Phase A:B) or a shallow gradient depending on impurity profile
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm or as determined by UV scan

| Injection Volume | 10 - 20 µL |

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow from sample preparation to final report.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: Direct GC-MS analysis of this compound is challenging. The presence of the primary amine group leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential irreversible adsorption in the column.[4] To overcome this, chemical derivatization is mandatory to block the active amine protons, thereby increasing volatility and thermal stability.[4][5]

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization (Silylation Example):

    • Place ~1 mg of the sample in a clean, dry vial.

    • Add 200 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • A standard GC-MS system is used.

    • The conditions in Table 3 are a suitable starting point.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the derivatized analyte peak.

    • The mass spectrum of this peak can be used to confirm the identity by matching the molecular ion of the derivatized compound and its fragmentation pattern.

Table 3: Recommended GC-MS Method Parameters (Post-Derivatization)

Parameter Recommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow ~1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 500 m/z |

Workflow Diagram: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aliquot Sample Deriv Add Derivatization Reagent (e.g., BSTFA) Sample->Deriv Heat Heat (60-70°C) Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process TIC Detect->Process Analyze Analyze Mass Spectrum Process->Analyze Identify Identify Components Analyze->Identify

Caption: GC-MS workflow including the critical derivatization step.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide definitive structural information, confirming the identity of the molecule beyond doubt.

Mass Spectrometry (MS)

Expert Rationale: When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen atoms in the quinazoline ring and the amine group are readily protonated to form [M+H]⁺ ions.

Experimental Protocol: LC-MS for Identity Confirmation

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.1), typically at a lower concentration (e.g., 10-50 µg/mL).

  • Instrumentation and Conditions:

    • Use an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a high-resolution instrument like a Q-TOF or Orbitrap for exact mass).

    • The chromatographic conditions can be similar to those in Table 2.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule (240.05 for [C₁₀H₁₁ClN₃O₂]⁺).

    • The mass spectrum associated with the chromatographic peak should show a dominant ion at m/z 240, along with the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Recommended ESI-MS Parameters

Parameter Recommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 30 - 45 psi

| Scan Range | 100 - 400 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom. Data from closely related quinazoline derivatives provide a reliable basis for spectral assignment.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often necessary due to the limited solubility in other common NMR solvents like CDCl₃.[6]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Spectral Interpretation: The expected chemical shifts are outlined in Table 5. The ¹H spectrum should show two aromatic singlets, two methoxy singlets, and a broad singlet for the -NH₂ protons. The integration of these peaks should correspond to the number of protons in each environment.

Table 5: Expected NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-NH₂ ~7.0-7.5 (broad s, 2H) -
Ar-H ~7.2 (s, 1H) ~103
Ar-H ~7.0 (s, 1H) ~106
-OCH₃ ~3.90 (s, 3H) ~56.0
-OCH₃ ~3.85 (s, 3H) ~56.2
Quaternary Carbons - ~150-165 (C=N, C-Cl, C-N)
Quaternary Carbons - ~145-155 (C-O)

| Quaternary Carbons | - | ~110 (Ar-C) |

Note: Chemical shifts are estimates based on related structures and may vary slightly.[6][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups within the molecule. It serves as a valuable identity check and can quickly flag major structural deviations from a reference standard.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the molecule's functional groups, as detailed in Table 6.

Table 6: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment
3400 - 3200 N-H stretching (amine)
3000 - 2850 C-H stretching (aliphatic, -OCH₃)
~1630 C=N stretching (quinazoline ring)
~1580, ~1500 C=C stretching (aromatic ring)
1250 - 1200 C-O stretching (aryl ether)

| 800 - 700 | C-Cl stretching |

Note: Frequencies are approximate and based on data from similar quinazoline structures.[6][9]

Conclusion

The analytical characterization of 2-Chloro-6,7-dimethoxyquinazolin-4-amine requires an orthogonal, multi-technique approach to ensure its identity, purity, and quality. The combination of HPLC for purity assessment, GC-MS (with derivatization) for volatile impurity analysis, LC-MS for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group verification provides a comprehensive and robust analytical package. The protocols and rationales presented in this note serve as a validated starting point for researchers and quality control laboratories working with this important pharmaceutical intermediate.

References

  • Benchchem. A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.
  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023).
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • TCI Chemicals. 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • ResearchGate. FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline.
  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • David, R. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2002).
  • Kaza, M. et al. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020).
  • ChemicalBook. 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
  • Sigma-Aldrich. 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-methoxyquinazolin-4-amine

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and improve yields. The information herein is synthesized from established chemical principles and field-proven insights.

Introduction

2-Chloro-6-methoxyquinazolin-4-amine is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[1][2] Achieving a high yield of this compound is crucial for the overall efficiency of the drug development process. This guide will address common challenges and provide actionable solutions.

Two primary synthetic routes are commonly employed for the synthesis of similar quinazoline derivatives, and these can be adapted for 2-Chloro-6-methoxyquinazolin-4-amine:

  • Route A: Starting from 2-amino-5-methoxybenzoic acid.

  • Route B: Starting from 6-methoxyquinazoline-2,4-dione.

This guide will cover troubleshooting for both pathways.

Troubleshooting Guide

Low Yield in the Cyclization Step (Route A)

Q1: My cyclization of 2-amino-5-methoxybenzoic acid with a nitrogen source (e.g., formamide, urea) is resulting in a low yield of the quinazolinone intermediate. What are the possible causes and solutions?

A1: Low yields in the cyclization to form the quinazolinone ring are often due to incomplete reaction, side product formation, or decomposition. Here’s a systematic approach to troubleshoot this step:

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient temperature or reaction time. The cyclization of anthranilic acids often requires high temperatures to drive off water and facilitate ring closure.[3]

    • Solution:

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For formamide-mediated cyclizations, temperatures around 150-180 °C are common.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Reaction Time: Extend the reaction time. Some cyclizations can take several hours to reach completion.[3]

      • Catalyst: Consider the use of a Lewis acid catalyst, such as BF3-Et2O, which has been shown to improve yields in similar quinazoline syntheses.[3]

  • Side Product Formation:

    • Causality: At high temperatures, decarboxylation of the starting material can occur, leading to the formation of 4-methoxyaniline, which will not participate in the desired reaction.

    • Solution:

      • Controlled Heating: Use a well-controlled heating mantle and monitor the internal reaction temperature closely.

      • Microwave Synthesis: Microwave-assisted synthesis can offer rapid and uniform heating, potentially reducing side product formation and reaction times.[4][5]

  • Decomposition:

    • Causality: The quinazolinone product or starting material may be unstable at the high temperatures required for cyclization.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

      • Solvent Choice: While often performed neat, the use of a high-boiling inert solvent like diphenyl ether can sometimes provide better temperature control and minimize charring.

Experimental Protocol: Cyclization of 2-Amino-5-methoxybenzoic Acid
  • Combine 2-amino-5-methoxybenzoic acid (1 eq.) and formamide (10-20 eq.).

  • Heat the mixture to 150-160 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the crude 6-methoxyquinazolin-4(3H)-one.

  • Filter the solid, wash with water, and dry under vacuum.

Low Yield in the Chlorination Step

Q2: I am getting a low yield during the chlorination of the quinazolinone intermediate with POCl₃ or SOCl₂. What could be the issue?

A2: The chlorination step is critical and can be prone to issues such as incomplete reaction, over-chlorination (if applicable to the substrate), and product decomposition.

  • Incomplete Reaction:

    • Causality: Insufficient reagent, inadequate temperature, or the presence of moisture can lead to an incomplete reaction. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive with water.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under strictly anhydrous conditions. Use freshly distilled POCl₃ or SOCl₂.

      • Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent (typically 3-10 equivalents).

      • Temperature and Time: Refluxing in POCl₃ (boiling point ~106 °C) is common. The reaction time can vary, so monitor by TLC. A patent for a similar synthesis suggests refluxing for 5 hours.[6]

      • Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with SOCl₂. For POCl₃, a tertiary amine base like N,N-dimethylaniline can be used.[6]

  • Product Decomposition:

    • Causality: Quinazolines can be sensitive to harsh acidic conditions and high temperatures for prolonged periods.

    • Solution:

      • Minimize Reaction Time: Once the reaction is complete as indicated by TLC, proceed with the workup promptly.

      • Controlled Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.

Experimental Protocol: Chlorination of 6-methoxyquinazolin-4(3H)-one
  • To 6-methoxyquinazolin-4(3H)-one (1 eq.), add phosphorus oxychloride (5-10 eq.) and a catalytic amount of N,N-dimethylaniline (0.1 eq.).

  • Reflux the mixture for 3-5 hours under a nitrogen atmosphere, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a beaker of crushed ice with constant stirring.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-6-methoxyquinazoline.

Low Yield and Selectivity in the Amination Step

Q3: The amination of 2,4-dichloro-6-methoxyquinazoline (from Route B) or the amination of 4-chloro-6-methoxyquinazoline (from Route A) is giving me a low yield of the desired 2-Chloro-6-methoxyquinazolin-4-amine.

A3: The amination step is a nucleophilic aromatic substitution. The key is to control the reactivity and selectivity.

  • Incomplete Reaction:

    • Causality: The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dichloroquinazolines.[7] However, insufficient temperature or reaction time can still lead to incomplete conversion.

    • Solution:

      • Temperature: The reaction with ammonia is often carried out at elevated temperatures in a sealed vessel or under pressure to maintain a sufficient concentration of ammonia. Temperatures can range from 40-75 °C.[8]

      • Solvent: A polar solvent like isopropanol or dioxane is often used to facilitate the reaction.[6][7][9]

      • Ammonia Source: Using a concentrated solution of ammonia in an alcohol (e.g., ammonia in methanol) or aqueous ammonia can be effective.[8]

  • Formation of Di-substituted Byproduct (Route B):

    • Causality: If starting with 2,4-dichloro-6-methoxyquinazoline, prolonged reaction times or higher temperatures can lead to the substitution of both chlorine atoms, resulting in 6-methoxyquinazoline-2,4-diamine.

    • Solution:

      • Control Stoichiometry and Temperature: Use a controlled amount of the aminating agent and maintain the lowest possible temperature that allows for the selective reaction at the C4 position.

      • Stepwise Amination: It is often more practical to perform the amination at a lower temperature to favor substitution at the more reactive C4 position, isolate the monosubstituted product, and then proceed with further modifications if needed.

Experimental Protocol: Amination of 2,4-dichloro-6-methoxyquinazoline
  • Dissolve 2,4-dichloro-6-methoxyquinazoline (1 eq.) in a suitable solvent like isopropanol.

  • Add a concentrated solution of ammonia (e.g., 25% aqueous ammonia, 5-10 eq.).[8]

  • Heat the mixture in a sealed pressure vessel at 60-70 °C for 6-12 hours.[8]

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture, and if a precipitate forms, filter it.

  • If no precipitate forms, evaporate the solvent and purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What is a good starting material for the synthesis of 2-Chloro-6-methoxyquinazolin-4-amine? A: Both 2-amino-5-methoxybenzoic acid and 6-methoxyquinazoline-2,4-dione are viable starting materials. The choice may depend on the commercial availability and cost of these precursors. 2-amino-5-methoxybenzoic acid can be synthesized from 5-methoxy-2-nitrobenzoic acid by reduction.[10][11]

Q: How can I purify the final product? A: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane). If impurities are difficult to remove by recrystallization, column chromatography on silica gel is a standard alternative.

Q: My final product is a different color than expected. What does this indicate? A: An off-color product often indicates the presence of impurities. These could be residual starting materials, reagents, or byproducts from side reactions. Ensure thorough washing of the crude product and consider an additional purification step. For instance, washing with a dilute base can remove acidic impurities, while a dilute acid wash can remove basic impurities.

Q: Can I use microwave irradiation to improve the yield? A: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of quinazolines and can lead to shorter reaction times, higher yields, and cleaner reaction profiles.[4][5] It is particularly beneficial for the cyclization and amination steps.

Data Summary Table

StepKey ParametersTypical ConditionsPotential IssuesTroubleshooting Tips
Cyclization Temperature, Reaction Time, Catalyst150-180 °C, 4-6 h, neat or with Lewis acidIncomplete reaction, decompositionIncrease temperature/time, use catalyst, inert atmosphere
Chlorination Anhydrous conditions, Reagent excess, TemperaturePOCl₃ reflux, 3-5 hIncomplete reaction, product degradationUse dry reagents/glassware, add catalyst (DMF/tertiary amine)
Amination Temperature, Pressure, Ammonia source60-70 °C in a sealed vessel with aq. NH₃Incomplete reaction, di-substitutionIncrease temperature/pressure, control stoichiometry

Visualizing the Synthetic Pathways and Troubleshooting

Synthetic Route A: From 2-Amino-5-methoxybenzoic Acid

Synthetic Route A A 2-Amino-5-methoxybenzoic acid B 6-methoxyquinazolin-4(3H)-one A->B Formamide, 150-160°C C 4-Chloro-6-methoxyquinazoline B->C POCl3, Reflux D 2-Chloro-6-methoxyquinazolin-4-amine C->D NH3, Pressure, Isopropanol

Caption: Synthetic pathway starting from 2-amino-5-methoxybenzoic acid.

Troubleshooting Workflow: Low Chlorination Yield

Troubleshooting Chlorination start Low Yield in Chlorination Step q1 Is the reaction going to completion (checked by TLC)? start->q1 sol1_yes Issue is likely workup/decomposition. - Quench carefully on ice. - Minimize time at high temp. q1->sol1_yes Yes sol1_no Incomplete reaction suspected. q1->sol1_no No q2 Were anhydrous conditions maintained? sol1_no->q2 sol2_yes sol2_yes q2->sol2_yes Yes sol2_no Repeat with oven-dried glassware and fresh/distilled POCl3. q2->sol2_no No q3 Is a catalyst being used? sol2_yes->q3 sol3_yes sol3_yes q3->sol3_yes Yes sol3_no Add catalytic N,N-dimethylaniline. q3->sol3_no No final_sol If still no improvement, consider a different chlorinating agent (e.g., SOCl2/DMF). sol3_yes->final_sol Increase reflux time and monitor by TLC.

Caption: Decision tree for troubleshooting low chlorination yields.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (URL not available)
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 749588. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Genc, H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Synthesis of 2-chloro-4-(aryl amino)
  • US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Institutes of Health. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • ResearchGate. (n.d.). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]

  • Akintelu, S. A., et al. (2016). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). PMC. [Link]

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2022). MDPI. [Link]

  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. [Link]

  • EP0569421B1 - Process for the preparation of 2-amino-6-chloropurine and derivatives. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2021). Taylor & Francis. [Link]

Sources

Optimization

Quinazoline Ring Formation Reactions: A Technical Troubleshooting Guide

Welcome to the technical support center for quinazoline ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, their synthesis is not without its complexities. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Low or No Product Yield

Low product yield is one of the most frequent issues in quinazoline synthesis. The following section addresses common causes and provides systematic solutions.

FAQ 1: My reaction is resulting in a low yield or no desired quinazoline product. What are the primary factors I should investigate?

Several factors can contribute to low or no product yield in quinazoline synthesis. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the reaction conditions (temperature, time, and atmosphere), the choice and quality of starting materials, and the catalytic system employed.

Causality behind Experimental Choices:

The formation of the quinazoline ring typically involves a condensation reaction followed by cyclization and often an oxidation step. Each of these steps has specific requirements that, if not met, can lead to a significant drop in yield. For instance, inadequate temperature can stall the reaction, while an inappropriate catalyst may fail to facilitate the key bond-forming steps.

Troubleshooting Workflow:

G start Low or No Yield cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Starting Materials cond1->cond2 Optimal sol1 Optimize Temperature & Time cond1->sol1 Suboptimal? cond3 Assess Catalytic System cond2->cond3 High Purity sol3 Verify Purity & Stoichiometry cond2->sol3 Questionable? sol4 Screen Alternative Catalysts/Bases cond3->sol4 Ineffective? end Improved Yield cond3->end Effective sol1->end sol2 Ensure Anhydrous/Inert Atmosphere sol3->end sol4->end

Caption: Troubleshooting workflow for low quinazoline yield.

Detailed Investigation and Solutions:

Parameter Potential Issue Recommended Action & Rationale
Temperature Inadequate heat for cyclization or degradation at excessive temperatures.Systematically screen temperatures. Many classical methods like the Niementowski synthesis require high temperatures (120-200 °C).[4] For temperature-sensitive substrates, consider microwave-assisted synthesis which can accelerate reaction rates at lower bulk temperatures.[5][6]
Reaction Time Incomplete reaction due to insufficient time or side product formation from prolonged heating.Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time.
Atmosphere Presence of oxygen or moisture can interfere with many catalytic systems, especially those involving transition metals.[2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents, especially when employing moisture-sensitive catalysts like Lewis acids.
Starting Materials Impurities in starting materials can poison catalysts or lead to side reactions. Incorrect stoichiometry can result in unreacted starting materials.Verify the purity of your 2-aminobenzaldehyde/ketone, amine, and other reactants by NMR or other analytical techniques. Ensure accurate measurement of all reactants.
Catalyst/Base The chosen catalyst may not be optimal for the specific substrates. The base may not be strong enough to facilitate the necessary deprotonation steps.If using a metal-catalyzed approach, screen different catalysts (e.g., Pd, Cu, Mn-based) and ligands.[7][8] For transition-metal-free methods, the choice of acid or base is critical.[2]

Section 2: Side Product Formation

The formation of undesired side products can complicate purification and significantly reduce the yield of the target quinazoline.

FAQ 2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?

Side product formation often arises from competing reaction pathways. The specific side products formed can provide valuable clues about what is going wrong.

Common Side Products and Their Origins:

  • Uncyclized Intermediates: The initial condensation product (e.g., an N-acylated anthranilic acid or a Schiff base) may fail to cyclize. This is often due to insufficient temperature or an ineffective catalyst for the cyclization step.[6]

  • Over-oxidation or Reduction Products: Depending on the synthetic route and reagents used, the quinazoline ring or substituents can be sensitive to the reaction conditions.

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize, especially at high concentrations or temperatures.

Strategies for Minimizing Side Products:

  • Optimize Reaction Temperature and Time: As with low yield, carefully controlling the temperature and reaction time can prevent the formation of degradation products or byproducts from prolonged heating.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. For instance, in some iodine(III)-promoted reactions, polar solvents favor C-N bond formation to yield quinazolines, while nonpolar solvents can lead to C-C bond formation and different heterocyclic products.[9] Experimenting with different solvents such as DMF, DMSO, toluene, or even green solvents like deep eutectic solvents can be beneficial.[6][10]

  • Catalyst Selection: The catalyst plays a pivotal role in directing the reaction towards the desired product.

    • Metal Catalysts: For cross-coupling reactions to form quinazolines, the choice of metal (e.g., Pd, Cu, Ni) and ligand is crucial to prevent side reactions like homocoupling.[7][9]

    • Acid/Base Catalysts: In Friedländer-type syntheses, the strength of the acid or base catalyst can be tuned to promote the desired condensation and cyclization while minimizing side reactions.[11]

Experimental Protocol: Screening for Optimal Solvent

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal solvent to minimize side product formation.

  • Setup: Arrange a series of reaction vials, each charged with the same starting materials and catalyst in the same stoichiometric ratios.

  • Solvent Addition: To each vial, add a different solvent from a pre-selected list (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile).

  • Reaction: Place all vials in a heating block at the same temperature and stir for a set period.

  • Analysis: After the reaction time has elapsed, quench the reactions and analyze a small aliquot from each vial by TLC or LC-MS to determine the ratio of product to side products.

  • Scale-up: Once the optimal solvent is identified, the reaction can be scaled up under these conditions.

Section 3: Reaction Not Progressing or Stalling

Sometimes a reaction simply fails to start or stops before completion. This section addresses these frustrating scenarios.

FAQ 3: My reaction is not proceeding to completion, and I'm left with a significant amount of starting material. What should I do?

A stalled reaction is often indicative of an issue with the activation energy barrier of a key step or catalyst deactivation.

Troubleshooting a Stalled Reaction:

G start Stalled Reaction check1 Verify Reagent Addition & Mixing start->check1 check2 Assess Catalyst Activity check1->check2 check3 Increase Activation Energy Input check2->check3 Active sol1 Add Fresh Catalyst/Reagents check2->sol1 Deactivated? sol2 Increase Temperature check3->sol2 Insufficient? end Reaction Completion check3->end Sufficient sol1->end sol3 Switch to Microwave Irradiation sol2->sol3 sol3->end

Caption: Decision tree for troubleshooting a stalled reaction.

Investigating the Root Cause:

  • Catalyst Deactivation: This is a common issue in metal-catalyzed reactions. The catalyst can be poisoned by impurities in the starting materials or solvents, or it may be unstable under the reaction conditions.

    • Solution: Try adding a fresh portion of the catalyst to the reaction mixture. If the reaction restarts, catalyst deactivation was the likely cause. Ensure all reagents and solvents are of high purity and are properly degassed if necessary.[2]

  • Insufficient Activation: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature and monitor for progress. If conventional heating is ineffective, microwave irradiation can be a powerful tool to drive the reaction to completion, often in a fraction of the time.[5][12] Microwave heating can lead to rapid temperature increases and localized superheating, which can promote difficult cyclization steps.[5]

  • Reversible Reactions or Unfavorable Equilibria: Some steps in the quinazoline formation may be reversible.

    • Solution: The removal of a byproduct, such as water, can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Protocol: Microwave-Assisted Quinazoline Synthesis

This method is particularly useful for overcoming high activation barriers and accelerating slow reactions.

  • Reaction Setup: In a dedicated microwave reaction vessel, combine the 2-aminobenzonitrile (1 mmol), aldehyde (1.2 mmol), and a suitable catalyst (e.g., a palladium catalyst for a three-component reaction with a boronic acid).[9] Add the appropriate solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature (e.g., 120-150 °C) and time (e.g., 10-30 minutes). The reaction is run under controlled temperature and pressure.

  • Work-up and Analysis: After cooling, the reaction mixture is worked up as usual. The significant reduction in reaction time is a key advantage of this technique.[5][6]

Section 4: Purification Challenges

Even with a successful reaction, isolating the pure quinazoline product can be challenging.

FAQ 4: I am having difficulty purifying my quinazoline product. What are some effective strategies?

Purification issues often stem from the physicochemical properties of the quinazoline derivative and any remaining impurities.

Common Purification Hurdles and Solutions:

Problem Potential Cause Recommended Purification Strategy
Co-elution of Product and Starting Material Similar polarities of the product and a key starting material.Adjust the mobile phase in your column chromatography. A gradient elution may be necessary. If the product is basic, consider adding a small amount of triethylamine to the eluent to reduce tailing on silica gel.
Poor Solubility of the Product The product may be poorly soluble in common organic solvents, making purification and characterization difficult.Recrystallization is often a highly effective method for purifying solid quinazolines and can sometimes be performed directly from the crude reaction mixture, making the process more sustainable.[2] Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.
Persistent Impurities Highly polar or non-polar impurities that are difficult to remove by standard chromatography.Consider a chemical work-up. If the impurity is acidic or basic, an acid-base extraction can be effective. Alternatively, techniques like preparative HPLC may be necessary for challenging separations.

By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your quinazoline ring formation reactions.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Jia, L., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Molecules, 25(11), 2668.
  • Nagal, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 749912.
  • Singh, R., & Chaudhary, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755222.
  • Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Kumar, A., et al. (2021).
  • Sharma, P., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1018318.
  • Kumar, A., et al. (2021).
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Asghari, S., et al. (2019). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian Journal of Pharmaceutical Research, 18(2), 607-620.
  • Sharma, P., et al. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 27(7), 2269.
  • El-Hashash, M. A., & El-Gendy, A. M. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 11(2), 64-81.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978.
  • Majumdar, P., et al. (2018). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
  • Sharma, A., & Kumar, V. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2020(i), 1-25.
  • Nagal, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 749912.
  • Singh, R., & Chaudhary, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755222.
  • Bansal, V., et al. (2010). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Semantic Scholar.
  • Al-Omar, M. A. (2022). The Medicinal Functionality of Quinazolines.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Al-Salem, H. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • Besson, T., & Thiéry, V. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Bouasla, R., et al. (2023). Solvent effect of quinazolin-4(3H)-ones a synthesis.
  • Pospisil, J., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20853-20858.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-methoxyquinazolin-4-amine

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to confidently scale up this synthesis, anticipate challenges, and ensure the consistent production of a high-purity final product.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to 2-Chloro-6-methoxyquinazolin-4-amine involves a three-step process starting from 2-amino-5-methoxybenzoic acid. This strategy is favored for its use of readily available starting materials and generally good yields.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Amino-5-methoxybenzoic Acid B 6-Methoxyquinazoline-2,4-dione A->B Cyclization (Urea) C 2,4-Dichloro-6-methoxyquinazoline B->C Chlorination (POCl3) D 2-Chloro-6-methoxyquinazolin-4-amine C->D Amination (NH3)

Caption: Overall synthetic workflow for 2-Chloro-6-methoxyquinazolin-4-amine.

II. Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for each stage of the synthesis. These protocols are a synthesis of established procedures and best practices.

Step 1: Synthesis of 6-Methoxyquinazoline-2,4-dione

This initial step involves the cyclization of 2-amino-5-methoxybenzoic acid with urea.

Protocol:

  • To a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-5-methoxybenzoic acid (1 equivalent) and urea (3-5 equivalents).

  • Slowly heat the reaction mixture to 180-200°C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain the temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Add a sufficient amount of 1 M sodium hydroxide solution to the flask and stir until the solid dissolves.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3.

  • A white precipitate of 6-methoxyquinazoline-2,4-dione will form.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water until the washings are neutral, and dry in a vacuum oven at 80°C.

Step 2: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

The intermediate dione is then chlorinated, typically using phosphorus oxychloride (POCl₃).

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • In a three-necked round-bottom flask fitted with a reflux condenser (with a gas outlet connected to a scrubber), a dropping funnel, and a magnetic stirrer, place 6-methoxyquinazoline-2,4-dione (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Add N,N-dimethylaniline (0.1-0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A precipitate of 2,4-dichloro-6-methoxyquinazoline will form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water, and then with a cold 5% sodium bicarbonate solution until the washings are neutral.

  • Finally, wash with cold water again and dry the product under vacuum.

Step 3: Synthesis of 2-Chloro-6-methoxyquinazolin-4-amine

This final step involves the regioselective amination of the dichloro intermediate.

Protocol:

  • In a sealed pressure vessel, dissolve 2,4-dichloro-6-methoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol) in excess.

  • Seal the vessel and stir the reaction mixture at a controlled temperature, typically between 40-75°C, for 6-16 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and vent the excess ammonia in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with water and then dry it.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the role of urea in the first step of the synthesis?

A1: Urea serves as a source of the two nitrogen atoms and the carbonyl carbon required to form the pyrimidine ring of the quinazoline-2,4-dione. The reaction proceeds through a cyclization-condensation mechanism.

Q2: Why is N,N-dimethylaniline used as a catalyst in the chlorination step?

A2: N,N-dimethylaniline acts as a catalyst by forming a Vilsmeier-Haack type reagent with phosphorus oxychloride. This intermediate is more reactive towards the quinazolinedione, facilitating the chlorination process.

Q3: How is the regioselectivity of the amination at the C4 position achieved?

A3: The regioselective amination at the C4 position of 2,4-dichloroquinazolines is a well-documented phenomenon.[1] DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1] By controlling the reaction temperature (typically lower temperatures favor C4 substitution), the selective amination can be achieved.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia: A corrosive and toxic gas. Use in a well-ventilated area or a fume hood.

  • Pressure vessel: Ensure the pressure vessel is properly rated for the reaction conditions and operated by trained personnel.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low yield of 6-methoxyquinazoline-2,4-dione (Step 1) - Incomplete reaction due to insufficient heating or reaction time.- Loss of product during workup.- Ensure the reaction temperature is maintained at 180-200°C.- Monitor the reaction by TLC to confirm completion.- Be careful during the acidification step to avoid over-acidification, which can lead to product loss.
Incomplete chlorination of the dione (Step 2) - Insufficient amount of chlorinating agent (POCl₃).- Deactivation of the catalyst.- Insufficient reaction time or temperature.- Increase the excess of POCl₃.- Ensure the N,N-dimethylaniline is fresh and added correctly.- Extend the reflux time and monitor by TLC.
Formation of dark-colored impurities during chlorination - Overheating or prolonged reaction time leading to decomposition.- Maintain the reflux temperature carefully.- Do not exceed the recommended reaction time once the starting material is consumed.
Poor regioselectivity in the amination step (Step 3), formation of the 2-amino isomer - Reaction temperature is too high.- Steric hindrance of the nucleophile (not an issue with ammonia, but with substituted amines).- Maintain a lower reaction temperature (e.g., 40-50°C) to favor C4 amination.[2]
Difficulty in purifying the final product - Presence of starting materials or the isomeric byproduct.- Residual inorganic salts from the workup.- For removal of unreacted dichloro starting material, a wash with a dilute acid solution can be effective.- Recrystallization from ethanol or isopropanol is often effective for purification.- If isomers are present, column chromatography on silica gel may be necessary.

IV. Visualization of Key Processes

Reaction Mechanism: Regioselective Amination

The preferential attack of the amine at the C4 position is a key aspect of this synthesis. The following diagram illustrates the accepted mechanism.

Caption: Mechanism of regioselective amination at the C4 position.

V. References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica. [Link]

  • Best Practices for Troubleshooting Salt Chlorine Generators. Discount Salt Pool. [Link]

  • Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Peptides. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]

  • Preparation method of methoxybenzoic acid. Google Patents.

  • Methods for the synthesis of cyclic peptides. Google Patents.

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.

  • Chlorinator Maintenance: How to Troubleshoot your Injector? Dosatron. [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Quinazoline Derivatives in Assays

Welcome to the technical support center dedicated to addressing the common yet complex issues surrounding the solubility of quinazoline derivatives in experimental assays. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common yet complex issues surrounding the solubility of quinazoline derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide direct, actionable solutions to the challenges you may encounter at the bench. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.

The Quinazoline Conundrum: Why Solubility is a Frequent Hurdle

Quinazoline and its derivatives are a cornerstone in medicinal chemistry, with numerous compounds approved or under investigation for treating a wide range of diseases, particularly cancer.[1][2][3] The rigid, fused heterocyclic ring system of the quinazoline core, often embellished with lipophilic substituents to enhance target binding, is also the primary reason for its frequently observed poor aqueous solubility. This inherent hydrophobicity leads to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. Consequently, many quinazoline derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and variable permeability, which poses significant challenges for in vitro and in vivo studies.[4]

This guide will walk you through a systematic approach to understanding and overcoming these solubility-related obstacles, ensuring the reliability and reproducibility of your assay results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stock Solution Preparation and Management

Question 1: My quinazoline derivative won't dissolve in 100% DMSO. What should I do?

This is a common first hurdle. While Dimethyl Sulfoxide (DMSO) is the go-to solvent for most high-throughput screening (HTS) compounds, highly crystalline or lipophilic quinazolines can be resistant.[5][6]

Causality: The issue often stems from insufficient solvent volume or the use of DMSO that has absorbed atmospheric moisture, reducing its solvating power. The compound's intrinsic properties, such as high melting point and strong intermolecular interactions, also play a crucial role.

Troubleshooting Protocol:

  • Increase Solvent Volume: Before resorting to more aggressive methods, try increasing the volume of fresh, anhydrous DMSO.

  • Apply Gentle Heat: Warm the solution to 37-60°C. This increases the kinetic energy of the molecules, helping to overcome the crystal lattice energy.

  • Utilize Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a micro-level, facilitating dissolution.

  • Assess DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Opened bottles can accumulate water over time.

Question 2: My DMSO stock solution is clear at room temperature but precipitates when stored at 4°C or -20°C. How can I prevent this?

This indicates that the compound's solubility in DMSO is temperature-dependent.[5]

Causality: At lower temperatures, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the higher-energy, dissolved solute in solution. The compound begins to crash out, often returning to its more stable crystalline form.

Best Practices:

  • Room Temperature Storage: If the compound's stability permits, storing the stock solution at room temperature is the simplest solution.[5]

  • Pre-Assay Preparation: If refrigeration is necessary for stability, always bring the stock solution to room temperature and vortex thoroughly to ensure complete redissolution before making serial dilutions.[5] Visually inspect for any particulate matter against a light source.

Section 2: Addressing Precipitation in Aqueous Assay Buffers

This is perhaps the most critical and frequently encountered issue. Adding a small volume of a highly concentrated DMSO stock to a large volume of aqueous buffer can cause the compound to rapidly precipitate, a phenomenon known as "precipitation upon dilution."[5]

Question 3: I'm observing precipitation immediately after diluting my DMSO stock into my aqueous assay buffer. What are my options?

Causality: The dramatic change in solvent polarity from nearly 100% organic (DMSO) to >99% aqueous overwhelms the compound's solubility limit in the final buffer system. The compound molecules aggregate and precipitate out of solution.

Troubleshooting Workflow:

The following diagram illustrates a decision-making workflow to address this issue systematically.

G cluster_0 cluster_1 cluster_2 Start Compound Precipitates in Aqueous Buffer Concentration Is reducing the final concentration an option? Start->Concentration Cosolvent Can a co-solvent be tolerated by the assay? Concentration->Cosolvent No Reduce_Conc Lower Final Assay Concentration Concentration->Reduce_Conc Yes pH_Adjust Is the compound's solubility pH-dependent? Cosolvent->pH_Adjust No Add_Cosolvent Introduce Co-solvent (e.g., 1-5% Ethanol, PEG) Cosolvent->Add_Cosolvent Yes Excipients Are advanced formulation methods feasible? pH_Adjust->Excipients No Adjust_pH Modify Buffer pH pH_Adjust->Adjust_pH Yes Use_Excipients Use Surfactants or Cyclodextrins Excipients->Use_Excipients Yes End Proceed with Assay Excipients->End No/Re-evaluate Reduce_Conc->End Add_Cosolvent->End Adjust_pH->End Use_Excipients->End

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[5] This may require adjusting the experimental design if high concentrations are needed.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent can significantly increase the solubility of the quinazoline derivative.[5][4]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).

    • Causality: Co-solvents act as a "bridge" between the hydrophobic compound and the aqueous buffer, reducing the overall polarity of the solvent system.

    • Trustworthiness Check: Always run a vehicle control with the same concentration of the co-solvent to ensure it doesn't affect the assay's performance (e.g., enzyme activity, cell viability).

  • Adjust Buffer pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[5]

    • Example: Gefitinib, a well-known quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[5]

    • Protocol:

      • Determine the pKa of your compound (if available).

      • For basic compounds, test solubility in buffers with a slightly acidic pH (e.g., pH 6.0-6.8).

      • For acidic compounds, test solubility in buffers with a slightly basic pH (e.g., pH 7.6-8.0).

    • Trustworthiness Check: Ensure the chosen pH is within the optimal range for your biological system (e.g., enzyme stability, cell health).

  • Utilize Solubilizing Excipients:

    • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[5][4]

      • Examples: Polysorbate 80 (Tween® 80), Pluronic® F-68.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the quinazoline derivative, effectively shielding it from the aqueous environment.[5][4]

      • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Trustworthiness Check: As with co-solvents, excipient-only controls are essential to rule out any interference with the assay.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyTypical ConcentrationMechanism of ActionKey Considerations
Co-solvents 1-5% (v/v)Reduces solvent polarityAssay compatibility, potential for enzyme inhibition
pH Adjustment N/A (Buffer pH)Ionization of the compoundCompound and assay stability at the new pH
Surfactants 0.01-0.1% (w/v)Micellar encapsulationPotential for protein denaturation, assay interference
Cyclodextrins Varies (often mM range)Inclusion complex formationCan sometimes interfere with compound-target binding
Section 3: Inconsistent Results and Assay Interference

Question 4: My results in cell-based assays are highly variable, even at concentrations where I don't see visible precipitation. What could be the cause?

Inconsistent results are a classic symptom of compound solubility issues that may not be immediately obvious to the naked eye.

Causality:

  • Micro-precipitation: The compound may be forming microscopic precipitates in the cell culture medium. This leads to a non-homogenous distribution of the compound in the well and a lower effective concentration available to the cells.

  • Non-specific Binding: Poorly soluble, "sticky" compounds have a high propensity to bind to plastics (e.g., pipette tips, assay plates) and serum proteins in the media. This sequestration reduces the free concentration of the compound available to interact with its intended target.

  • Compound Aggregation: Hydrophobic compounds can form aggregates in solution. These aggregates can sometimes produce false-positive or false-negative results by interacting non-specifically with assay components or by scattering light in optical assays.

Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect assay plates under a microscope for any signs of precipitation, which may appear as a fine dust or crystalline structures.

  • Employ Solubility Enhancement: Proactively use the solubility enhancement techniques described in Section 2 (co-solvents, surfactants, etc.) even if gross precipitation is not visible.

  • Consider Assay Format:

    • Biochemical Assays: Include a control with a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help identify non-specific aggregators.

    • Cell-based Assays: Reduce the serum concentration in the culture medium if possible, as serum proteins can bind to hydrophobic compounds. However, be mindful of the impact on cell health.

  • Pre-incubation Steps: When using excipients like cyclodextrins, pre-incubating the compound with the excipient before final dilution into the assay medium can improve the formation of inclusion complexes.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a DMSO stock solution, incorporating steps to handle difficult-to-dissolve compounds.

  • Weigh Compound: Accurately weigh the desired amount of the quinazoline derivative into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Troubleshooting (if not dissolved):

    • Sonication: Place the vial in a sonicating water bath for 5-10 minutes.

    • Warming: If sonication is insufficient, place the vial in a heat block or water bath set to 40°C for 10-15 minutes. Vortex intermittently.

  • Final Check: Once the solution is clear by visual inspection, vortex one final time to ensure homogeneity.

  • Storage: Store the stock solution as recommended (room temperature or refrigerated, depending on stability), protecting it from light and moisture.

Protocol 2: Serial Dilution and Addition to Assay Plate

This protocol is designed to minimize precipitation upon dilution.

  • Prepare Intermediate Dilutions: If a large dilution factor is required (e.g., from 10 mM to 10 µM), perform an intermediate dilution step in 100% DMSO first. This reduces the concentration gradient when adding to the aqueous buffer.

  • Dispense Assay Buffer: Add the aqueous assay buffer to the wells of the microplate first.

  • Compound Addition: Add the small volume of the DMSO stock (or intermediate dilution) directly into the assay buffer in the well.

  • Immediate Mixing: Immediately mix the contents of the well, either by gentle pipetting up and down or by placing the plate on an orbital shaker. This rapid dispersion helps to prevent localized high concentrations of the compound that can trigger precipitation.

Advanced Strategies for Preclinical Development

For quinazoline derivatives intended for in vivo studies, more advanced formulation strategies are often necessary to ensure adequate bioavailability.

Table 2: Advanced Formulation Strategies for Quinazoline Derivatives

Formulation StrategyDescriptionMechanism
Salt Formation Converting a basic or acidic quinazoline into a salt form.Increases solubility by creating an ionized, more polar species.
Solid Dispersions Dispersing the compound in an amorphous form within a hydrophilic polymer matrix.Reduces crystallinity and improves wettability and dissolution rate.[7]
Nanosuspensions Reducing the particle size of the compound to the nanometer range.Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4]
Lipid-Based Formulations Dissolving the compound in lipids, surfactants, and co-solvents (e.g., SEDDS).Enhances solubility and can facilitate absorption through the lymphatic pathway.[4]

These advanced techniques typically require specialized equipment and expertise in pharmaceutical formulation.

Conclusion

The solubility of quinazoline derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can mitigate the risks of poor solubility, leading to more reliable, reproducible, and meaningful experimental data. Always remember to validate your approach with appropriate controls to ensure that the methods used to enhance solubility do not inadvertently interfere with your assay.

References

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59882. Retrieved from [Link]

  • Bansal, R. K., & Kaur, J. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 745814. Retrieved from [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Verma, A., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Centre for Info Bio Technology. Retrieved from [Link]

  • Zhang, L., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • Elsevier. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry, 2(5), 733-737. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 118. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Li, W., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Molecules, 21(2), 221. Retrieved from [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. Retrieved from [Link]

  • Roskoski, R. Jr. (2019). Small molecule inhibitors of the JAK3 tyrosine kinase. Arabian Journal of Chemistry, 14(11), 103423. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of quinazoline with anticancer properties. Retrieved from [Link]

  • Lu, W., et al. (2016). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 7(38), 61305-61317. Retrieved from [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5039. Retrieved from [Link]

  • Davis, R. S., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 445-451. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Archiv der Pharmazie, 350(5), e1600397. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6062. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]

  • Barski, O. A., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports, 9, 13490. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(6), 699-717. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8523. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Chaikuad, A., et al. (2020). Targeting the Water Network in Cyclin G-Associated Kinase (GAK) with 4-Anilino-quin(az)oline Inhibitors. Journal of Medicinal Chemistry, 63(14), 7876-7888. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • Patel, J. R., & Patel, K. K. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 2(4), 174-181. Retrieved from [Link]

  • ResearchGate. (2025). DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Quinazoline Synthesis

Welcome to the technical support center for advancing quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging microwave-assisted organic synthesis (M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advancing quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency, shorten timelines, and improve product yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Introduction: Why Microwaves for Quinazoline Synthesis?

The quinazoline scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutics.[1][2] However, traditional synthetic routes, such as the classic Niementowski reaction, often demand high temperatures and long reaction times, leading to tedious and energy-intensive processes.[3][4] Microwave-assisted synthesis offers a transformative solution. By using dielectric heating, microwaves directly and rapidly energize polar molecules in the reaction mixture, leading to volumetric and uniform heating.[5][6] This contrasts sharply with conventional heating, which relies on slow conduction and convection from the vessel walls.[7]

The advantages are clear and well-documented: dramatically reduced reaction times (from hours to minutes), improved chemical yields, enhanced selectivity, and alignment with the principles of green chemistry.[8][9][10] This guide will help you harness these benefits by addressing the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of microwave heating in my reaction?

Microwave heating operates through the interaction of an oscillating electric field with the materials in your reaction vessel. Two primary mechanisms are responsible for energy transfer:

  • Dipolar Polarization: Polar molecules, like your solvent or reagents, possess a permanent dipole moment. When subjected to the microwave's high-frequency electric field, these molecules attempt to align themselves with it. The rapid oscillation of the field causes them to rotate billions of times per second, generating immense molecular friction, which manifests as heat.[5][9]

  • Ionic Conduction: If your reaction mixture contains charged particles (ions), they will migrate or oscillate in the electric field. This movement causes collisions with surrounding molecules, converting kinetic energy into heat.[9][11]

This direct energy transfer is what allows for the instantaneous and uniform heating that makes MAOS so efficient.[6][11]

Q2: I'm using a domestic microwave oven and my results are not reproducible. Why?

This is a critical and common issue. Domestic microwave ovens are designed for uneven heating and lack essential controls for scientific applications. Key drawbacks include:

  • Non-homogeneous Energy Distribution: They create "hot" and "cold" spots, leading to localized overheating, charring, and inconsistent results.[3][4]

  • Lack of Temperature and Pressure Control: There is no feedback mechanism to monitor or control the reaction's temperature and pressure, creating significant safety hazards (especially with flammable organic solvents) and making reproducibility impossible.[4]

For reliable and safe synthesis, a dedicated laboratory microwave reactor is indispensable. These systems provide precise temperature and pressure control, uniform heating, and reliable stirring, ensuring that your results are reproducible and your experiments are safe.[4][6]

Q3: How do I select the optimal solvent for my microwave reaction?

Solvent choice is paramount for success. The ideal solvent should couple efficiently with microwaves, meaning it should be polar and have a high dielectric loss tangent.

  • High-Absorbing Solvents (Good): Polar solvents like ethanol, isopropanol, DMF, and water absorb microwave energy very efficiently and heat up rapidly.

  • Medium-Absorbing Solvents (Moderate): Solvents like acetonitrile and THF are suitable for many applications.

  • Low-Absorbing Solvents (Poor): Nonpolar solvents such as toluene, hexane, and dioxane do not heat effectively on their own. Reactions in these solvents often require either a co-solvent that is a strong absorber or the presence of polar reagents/catalysts that can absorb the energy.

Many modern quinazoline syntheses under microwave irradiation are performed using greener solvents like water or ethanol, or even under solvent-free conditions , which is a significant advantage of the technology.[12][13]

Q4: Can I simply translate my conventional heating protocol to the microwave?

Yes, but with a key adjustment. A widely used rule of thumb is that for every 10°C increase in temperature, the rate of a chemical reaction approximately doubles. Microwave reactors can safely heat sealed vessels far above the solvent's atmospheric boiling point. Therefore, a reaction run at 80°C for 16 hours conventionally might be completed at 160°C in just 15 minutes in the microwave. Generally, to leverage the "high-temperature effect," microwave reactions are best performed at temperatures of 100°C or higher.[5]

In-Depth Troubleshooting Guide

Even with optimized equipment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

This is the most frequent issue. A logical workflow can help pinpoint the cause.

start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_solvent Is Solvent Choice Correct? check_temp->check_solvent Yes increase_temp Solution: Increase Temp/Time Systematically check_temp->increase_temp No check_catalyst Is Catalyst Active? check_solvent->check_catalyst Yes change_solvent Solution: Use a More Polar Solvent or Add a Co-solvent check_solvent->change_solvent No check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes replace_catalyst Solution: Use Fresh Catalyst or Screen Alternatives (e.g., Cu, Fe) check_catalyst->replace_catalyst No purify_reagents Solution: Use Fresh/Purified Starting Materials check_reagents->purify_reagents No

Caption: Troubleshooting Decision Tree for Low Yield.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Action
Sub-optimal Temperature/Time The reaction has not been supplied with sufficient energy to overcome the activation barrier. Microwave synthesis excels at rapidly reaching high temperatures. In one study, increasing the temperature from 110°C to 130°C and the time to 2 hours resulted in full conversion.[13]Systematically increase the reaction temperature in 10-20°C increments. If the temperature is limited by the solvent's boiling point, use a sealed vessel to allow for superheating. Incrementally increase the reaction hold time.
Inefficient Microwave Absorption The reaction mixture is not polar enough to couple effectively with the microwave field, resulting in slow or no heating. Nonpolar solvents like toluene or hexane are poor microwave absorbers.Switch to a more polar solvent with a higher dielectric loss (see table below). Alternatively, if the solvent cannot be changed, add a small amount of a highly absorbing, inert co-solvent or an ionic liquid to initiate heating.
Catalyst Inactivity or Poor Choice The catalyst may have degraded or is not suitable for the specific transformation under microwave conditions. Many quinazoline syntheses benefit from catalysts like copper, iron, or solid acids.[3][13] For example, Montmorillonite K-10 has been shown to be an effective solid-supported acid for the Niementowski synthesis.[3]Use a fresh batch of catalyst. If yields remain low, screen other reported catalysts. For instance, in copper-catalyzed syntheses, CuI may prove more effective than other copper sources for a specific substrate.[13]
Reagent Degradation or Impurity Starting materials, particularly aldehydes, can oxidize upon storage. Other reagents might be hydrated or impure, affecting stoichiometry and leading to side reactions.Use freshly opened or purified reagents. Verify the purity of starting materials via TLC, GC, or NMR before starting the reaction.
Improper Reaction Scale/Vessel Scaling up a reaction is not always linear. A larger volume can alter the microwave field distribution, leading to inefficient heating. It has been reported that scaling a reaction from 0.5 mmol to 2.2 mmol caused the yield to drop from 90% to 30% due to poor stirring and inefficient heating in a larger vessel.[13]When scaling up, re-optimize the reaction conditions. Ensure the reaction volume does not exceed the vessel manufacturer's recommendation (typically 1/3 to 1/2 of the total volume) to allow for efficient stirring and headspace for pressure.
Problem 2: By-product Formation or Sample Charring

This indicates that the reaction conditions are too harsh or that localized overheating is occurring.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Action
Excessive Temperature or Time The desired product or starting materials are decomposing under the reaction conditions. This is a common issue when a reaction is heated too high or for too long, leading to thermal degradation and charring.Reduce the reaction temperature in 10°C decrements. Decrease the reaction hold time. Monitor the reaction progress using TLC at shorter time intervals to find the optimal endpoint before decomposition begins.
Localized Overheating (Hot Spots) Even in dedicated reactors, insufficient stirring of a heterogeneous mixture can lead to "hot spots" where a portion of the mixture absorbs energy much faster than the bulk, causing decomposition.Ensure vigorous and continuous magnetic stirring throughout the irradiation period. If the reaction involves solids, consider using a solid-supported reagent on a microwave-transparent support (like silica) to improve heat distribution.
Incorrect Reaction Medium (pH) The reaction may be sensitive to pH. For example, some cyclizations are promoted by acid, while others require a base to proceed cleanly. Using the wrong conditions can favor side-reaction pathways.[3][13]If applicable, add an acid (e.g., acetic acid) or a base (e.g., Cs₂CO₃) to the reaction mixture. Perform small-scale screening to determine the optimal pH environment for your specific transformation.

Data Tables for Quick Reference

Table 1: Comparison of Conventional vs. Microwave Heating
FeatureConventional Heating (Oil Bath)Microwave Heating (MAOS)
Heating Mechanism Conduction & ConvectionDielectric Heating (Polarization & Conduction)[5]
Heating Profile Slow, non-uniform (vessel is hotter)Rapid, uniform, volumetric (sample heats directly)[7]
Reaction Time Hours to DaysSeconds to Minutes[12]
Typical Yields Moderate to GoodGood to Excellent[3]
Temperature Control Less precise, thermal lagHighly precise, instantaneous response[6]
Pressure Control Limited to atmospheric pressureCan reach high pressures in sealed vessels[8]
Table 2: Common Solvents for Microwave-Assisted Quinazoline Synthesis
SolventBoiling Point (°C)Dielectric Constant (ε)Microwave AbsorptionNotes
Ethanol (EtOH) 7824.5HighExcellent green solvent, good for many cyclizations.
Isopropanol (i-PrOH) 8219.9HighOften used with acetic acid as a catalyst/co-solvent.[3]
Water (H₂O) 10080.1Very HighUltimate green solvent, excellent for specific reactions.[12]
N,N-Dimethylformamide (DMF) 15336.7HighHigh boiling point allows for very high reaction temperatures.
Acetic Acid (AcOH) 1186.2MediumOften used as a catalyst and solvent.[3]
Pinane 166~2.4LowA bio-sourced, sustainable solvent that favors cyclization at high temperatures.[1]
None (Solvent-Free) N/AN/AVariableDepends on polarity of reactants. An excellent green option that simplifies work-up.[13]

Example Protocol: Microwave-Assisted Niementowski Reaction

This protocol is a representative example of how microwave irradiation can dramatically improve a classic synthesis. The Niementowski synthesis involves the reaction of anthranilic acids with amides to form quinazolinones.[4]

cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Isolation a Combine Anthranilic Acid, Formamide & Catalyst in Microwave Vial b Add Stir Bar a->b c Seal Vessel and Place in Microwave Reactor b->c d Irradiate: e.g., 150°C for 10-20 min (with stirring) c->d e Cool Vessel to Room Temperature d->e f Add Water/Ice to Precipitate Product e->f g Filter, Wash, and Dry the Solid Product f->g

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Procedure:
  • Reagent Preparation: In a 10 mL microwave process vial, combine anthranilic acid (1.0 mmol), formamide (5.0 mmol), and a catalytic amount of an acid catalyst (e.g., Montmorillonite K-10, 50 mg).[3] Note: Some variations of this reaction can be performed solvent-free.

  • Vessel Sealing: Add a magnetic stir bar to the vial and securely cap it.

  • Microwave Program: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters:

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Reaction Execution: Start the program. The instrument will automatically heat the mixture to the set temperature and hold it for the specified time.

  • Cooling and Work-up: After the irradiation is complete, the vessel is cooled to below 50°C using a compressed air stream.

  • Isolation: Open the vial and pour the reaction mixture into cold water. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry to obtain the quinazolinone product. The purity can be checked by TLC and the structure confirmed by NMR and MS. This method often yields a product of high purity, minimizing the need for further purification.[3]

References

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Besson, T., et al. (2022). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules. [Link]

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information. [Link]

  • Jaseer, E. A., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. National Center for Biotechnology Information. [Link]

  • Leonelli, C., & Veronesi, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]

  • Sharma, V., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Erudition. [Link]

  • Fesquet, V., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Center for Biotechnology Information. [Link]

  • Ahmad, M. G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Unknown Author. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]

  • Lee, J., et al. (2024). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. [Link]

  • Unknown Author. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Singh, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

  • Besson, T. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Current Organic Synthesis. [Link]

  • Dasmahapatra, U., et al. (2024). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Publishing. [Link]

  • Unknown Author. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Unknown Author. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • Sharma, R. K., & Sharma, C. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

Sources

Reference Data & Comparative Studies

Validation

From a Privileged Scaffold to Potent Therapeutics: A Comparative Analysis of Quinazoline-Based EGFR Inhibitors

An In-Depth Comparative Guide to Quinazoline-Based EGFR Inhibitors for Researchers and Drug Development Professionals The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Quinazoline-Based EGFR Inhibitors for Researchers and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Its dysregulation, often through activating mutations or overexpression, is a well-established driver in the pathogenesis of numerous cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This has made EGFR a prime target for therapeutic intervention.

At the heart of modern EGFR-targeted therapy lies a class of small molecules known as Tyrosine Kinase Inhibitors (TKIs). Many of the most successful first and second-generation TKIs are built upon the quinazoline core.[3][6][7] While a simple building block like 2-Chloro-6-methoxyquinazolin-4-amine is not an active inhibitor itself, it represents a foundational scaffold from which potent drugs are synthesized.[8][9][10] The 4-anilinoquinazoline structure has proven to be a "privileged scaffold" due to its intrinsic ability to form key hydrogen bonds within the ATP-binding site of the EGFR kinase domain, effectively blocking its function.[4][6][11]

This guide provides a comparative analysis of prominent quinazoline-based EGFR inhibitors, detailing their mechanisms, performance data, and the experimental workflows used to characterize them.

The EGFR Signaling Cascade: A Target for Inhibition

Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[1][12][13] EGFR TKIs are designed to compete with ATP for the binding pocket in the kinase domain, thereby preventing this initial phosphorylation step and shutting down the entire cascade.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Quinazoline TKI TKI->EGFR ATP Competition (Inhibition)

Caption: EGFR Signaling Pathway and TKI Inhibition.

Generational Warfare: A Comparative Analysis of Quinazoline EGFR Inhibitors

The development of quinazoline-based EGFR inhibitors has progressed through several "generations," each designed to improve efficacy and overcome resistance mechanisms.

First-Generation: Reversible Inhibition

These inhibitors bind reversibly to the ATP pocket of both wild-type and activating mutant forms of EGFR.

  • Gefitinib (Iressa®): One of the first clinically successful EGFR TKIs, gefitinib shows higher binding affinity for EGFR with activating mutations (Exon 19 deletion or L858R) compared to wild-type EGFR.[14] It functions by reversibly inhibiting the kinase activity, preventing autophosphorylation and downstream signaling.[14][15]

  • Erlotinib (Tarceva®): Similar to gefitinib, erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[16][17] It potently blocks the intracellular phosphorylation of EGFR, leading to cell stasis or death in EGFR-dependent tumor cells.[18][19] Its development marked a significant step in treating NSCLC and pancreatic cancer.[16]

  • Lapatinib (Tykerb®): Lapatinib is a dual TKI, reversibly inhibiting both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[20][21] This dual action makes it effective in HER2-positive breast cancers, where it interferes with HER2-related kinases inside the cell to slow or stop cancer cell growth.[20][22]

Second-Generation: Irreversible Pan-ErbB Inhibition

To overcome the limitations of reversible binding, second-generation inhibitors were designed to form a covalent bond with the EGFR active site, leading to sustained, irreversible inhibition.

  • Afatinib (Gilotrif®): Afatinib irreversibly binds to the kinase domains of EGFR, HER2, and HER4, effectively shutting down ErbB family signaling.[23] This covalent binding provides a more durable inhibition compared to first-generation agents and shows activity against a broader range of EGFR mutations.[23][24][25]

Third-Generation: Mutant-Selective, Irreversible Inhibition

A major challenge with first and second-generation TKIs is the emergence of resistance, most commonly through the T790M "gatekeeper" mutation. Third-generation inhibitors were specifically engineered to address this.

  • Osimertinib (Tagrisso®): Osimertinib is an irreversible EGFR inhibitor that is highly selective for both EGFR sensitizing mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, while largely sparing wild-type EGFR.[26][27][28] This selectivity profile results in a wider therapeutic window and reduced side effects compared to less selective inhibitors.[29][30]

Comparative Performance Data

The following table summarizes the key characteristics of these representative EGFR inhibitors. IC₅₀ (half-maximal inhibitory concentration) values are a standard measure of inhibitor potency, with lower values indicating higher potency.

InhibitorGenerationTarget(s)Binding ModeKey Resistance Overcome
Gefitinib FirstEGFR (mutant-sensitized)Reversible-
Erlotinib FirstEGFR (mutant-sensitized)Reversible-
Lapatinib FirstEGFR, HER2Reversible-
Afatinib SecondEGFR, HER2, HER4Irreversible (Covalent)Some less common mutations
Osimertinib ThirdEGFR (sensitizing & T790M)Irreversible (Covalent)T790M Mutation

Experimental Workflow for Characterizing Novel EGFR Inhibitors

The evaluation of a novel compound, potentially derived from a scaffold like 2-Chloro-6-methoxyquinazolin-4-amine, follows a structured, multi-stage process to validate its mechanism, potency, and cellular effects.

Experimental_Workflow cluster_workflow Workflow for Novel TKI Evaluation A Step 1: In Vitro Kinase Assay B Step 2: Cell Proliferation Assay A->B Proceed if potent D Determine IC₅₀ (Direct Potency) A->D C Step 3: Cellular Mechanism Validation B->C Proceed if effective E Determine GI₅₀ (Cellular Efficacy) B->E F Confirm Target Engagement (p-EGFR Inhibition) C->F

Caption: Standard workflow for evaluating a novel EGFR inhibitor.

Detailed Experimental Protocols

Herein are detailed, self-validating protocols for the key experiments outlined in the workflow.

In Vitro EGFR Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The ADP-Glo™ Kinase Assay is a common method.[31][32]

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the produced ADP is converted into ATP, which is then used to generate a luminescent signal via luciferase. The signal strength is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 100 µM) in a suitable solvent like DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of recombinant human EGFR kinase (e.g., 5 nM) to each well containing 0.5 µL of the diluted inhibitor or DMSO (vehicle control).[33]

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 45 µL of a master mix containing the kinase buffer, 15 µM ATP, and a suitable peptide substrate (e.g., 5 µM Y12-Sox).[33]

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[31]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Use non-linear regression (variable slope model) to calculate the IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling (e.g., A549 or PC-9 cells).

Principle: The MTT (or MTS) reagent is a tetrazolium salt that is reduced by metabolically active cells into a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (prepared in culture medium) for 72 hours. Include a vehicle-only control.

  • Add Reagent: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan (for MTT): If using MTT, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. MTS does not require this step.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for EGFR Phosphorylation

This experiment provides direct evidence that the inhibitor is blocking its intended target within the cellular context.

Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to the phosphorylated form of EGFR (p-EGFR), one can measure the level of EGFR activation. Total EGFR levels are measured as a loading control.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow EGFR-dependent cells (e.g., A431) to ~90% confluency.[33] Serum-starve the cells for 16-18 hours to reduce basal EGFR activation.[33]

  • Inhibitor Incubation: Treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[33]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel for electrophoresis.[34] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1173).

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total EGFR to ensure equal protein loading.[34]

  • Analysis: Use densitometry to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the dose-dependent inhibition of EGFR phosphorylation.

References

  • Barreiros, E. J., et al. (2013). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy.
  • RxList. (n.d.). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings.
  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
  • ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors.
  • National Institutes of Health (NIH). (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC.
  • QuickRx. (n.d.). Tykerb (Lapatinib): A Breakthrough Treatment for HER2-Positive Breast Cancer.
  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?
  • MedChemExpress. (2023). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC.
  • National Institutes of Health (NIH). (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • NCBI Bookshelf. (2024). Erlotinib - StatPearls.
  • National Institutes of Health (NIH). (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • TAGRISSO® (osimertinib). (n.d.). Mechanism of Action.
  • National Institutes of Health (NIH). (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC.
  • Drugs.com. (2024). How does Gilotrif (afatinib) work?
  • National Institutes of Health (NIH). (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
  • BreastCancer.org. (2025). Lapatinib (Tykerb): What to Expect, Side Effects, and More.
  • Wikipedia. (n.d.). Gefitinib.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • National Institutes of Health (NIH). (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC.
  • Afatinib: a review of its use in the treatment of advanced non-small cell lung cancer. (n.d.).
  • FineTest ELISA Kit. (2025). EGFR Western Blot Protocol.
  • European Medicines Agency (EMA). (n.d.). Tarceva, INN-erlotinib.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Wikipedia. (n.d.). Lapatinib.
  • My AstraZeneca. (n.d.). Mechanism of action for Tagrisso (osimertinib).
  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?
  • National Center for Biotechnology Information. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • YouTube. (2024). TAGRISSO Mechanism of Action.
  • Danaher Life Sciences. (n.d.). EGFR Signaling Pathway.
  • OncoLink. (2025). Afatinib (Gilotrif®).
  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025).
  • AACR Journals. (2004). The Role of Gefitinib in Lung Cancer Treatment.
  • accessdata.fda.gov. (n.d.). (erlotinib) Tablets.
  • Promega Corporation. (n.d.). EGFR (L858R) Kinase Assay.
  • accessdata.fda.gov. (n.d.). GILOTRIF® (afatinib) tablets, for oral use.
  • The Medical Letter Inc. (2024). In Brief: A New Non-Small Cell Lung Cancer Indication for Osimertinib (Tagrisso) (online only).
  • National Center for Biotechnology Information. (n.d.). Targeting the EGFR signaling pathway in cancer therapy - PMC.
  • Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TYKERB safely and effect.
  • National Institutes of Health (NIH). (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC.
  • accessdata.fda.gov. (n.d.). TAGRISSO® (osimertinib) tablets, for oral use.
  • Wikipedia. (n.d.). Epidermal growth factor receptor.
  • Abcam. (n.d.). EGFR (EGFR).
  • Wikipedia. (n.d.). Afatinib.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
  • Wikipedia. (n.d.). Erlotinib.

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-6-methoxyquinazolin-4-amine Derivatives

For researchers, scientists, and professionals in drug development, the quinazoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinazoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth technical comparison of the biological activities of a specific class of these compounds: 2-Chloro-6-methoxyquinazolin-4-amine derivatives. We will delve into their synthesis, mechanisms of action, and provide standardized protocols for evaluating their efficacy, enabling researchers to make informed decisions in their drug discovery endeavors.

The Quinazoline Core: A Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a key pharmacophore in numerous clinically approved drugs. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects. The 2-chloro-6-methoxyquinazolin-4-amine core, in particular, offers a strategic combination of reactive sites and modulating groups. The chlorine atom at the 2-position serves as a versatile handle for introducing various substituents, while the methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability. The 4-amino group is a critical point for interaction with biological targets and for further derivatization to modulate potency and selectivity.

Comparative Biological Activities

While a direct head-to-head comparison of a comprehensive library of 2-Chloro-6-methoxyquinazolin-4-amine derivatives is not extensively documented in a single study, we can extrapolate from the structure-activity relationships (SAR) of closely related quinazoline analogs to guide our understanding. The primary areas of demonstrated activity for this class of compounds are anticancer and antimicrobial applications.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[1]

The 4-anilinoquinazoline scaffold is a classic feature of many EGFR inhibitors. It is anticipated that N-aryl or N-heteroaryl substitution at the 4-amino position of the 2-chloro-6-methoxyquinazoline core will yield compounds with significant cytotoxic activity. The nature of the substituent on the aniline ring is critical for modulating the inhibitory potency against various cancer cell lines.

Table 1: Postulated Anticancer Activity of Hypothetical 2-Chloro-6-methoxy-N-arylquinazolin-4-amine Derivatives Based on SAR of Related Compounds

Compound ID4-Amino Substituent (N-Aryl)Postulated Activity (IC50, µM) - Cancer Cell Line (e.g., A549 - Lung Carcinoma)Rationale based on SAR of related quinazolines
IA-1 Aniline> 50Unsubstituted aniline often shows weak activity.
IA-2 3-Chloroaniline10-20Electron-withdrawing groups at the meta position can enhance activity.
IA-3 4-Fluoroaniline5-15Small, electron-withdrawing groups at the para position are often favorable.
IA-4 3,4-Dichloroaniline1-10Di-substitution with electron-withdrawing groups can significantly improve potency.
IA-5 4-Methoxyaniline> 30Electron-donating groups at the para position can be detrimental to activity.

Note: The IC50 values are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined empirically.

The proposed mechanism for the anticancer activity of these compounds involves their entry into the ATP-binding pocket of the EGFR kinase domain. The quinazoline core acts as a scaffold, with the 4-amino substituent forming key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby blocking the binding of ATP and inhibiting the downstream signaling cascade that promotes tumor growth.

EGFR_Inhibition EGFR EGFR Substrate Substrate Protein EGFR->Substrate Phosphorylates ATP ATP ATP->EGFR Blocked Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Activates Quinazoline_Derivative 2-Chloro-6-methoxy- quinazolin-4-amine Derivative Quinazoline_Derivative->EGFR Binds to ATP pocket Synthesis_Workflow Start 5-Methoxy-2-aminobenzoic acid Step1 Cyclization with Urea (Melt at 180-190 °C) Start->Step1 Intermediate1 6-Methoxyquinazoline-2,4(1H,3H)-dione Step1->Intermediate1 Step2 Chlorination with POCl3 (Reflux) Intermediate1->Step2 Intermediate2 2,4-Dichloro-6-methoxyquinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution (Aryl/Alkylamine, Reflux in Isopropanol) Intermediate2->Step3 Product 2-Chloro-6-methoxy-N-substituted- quinazolin-4-amine Derivatives Step3->Product

Caption: General Synthesis Workflow.

Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

  • Grind 5-methoxy-2-aminobenzoic acid and urea (1:5 molar ratio) to a fine powder.

  • Heat the mixture in an oil bath at 180-190 °C for 30-45 minutes until the evolution of ammonia ceases.

  • Cool the reaction mixture and treat with hot water.

  • Filter the solid, wash with water, and then with ethanol to obtain the crude product.

  • Recrystallize from glacial acetic acid to yield pure 6-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

  • Reflux a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione, phosphorus oxychloride (POCl3), and a catalytic amount of N,N-dimethylaniline for 4-6 hours.

  • Cool the reaction mixture and pour it slowly into crushed ice with constant stirring.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • The crude 2,4-dichloro-6-methoxyquinazoline can be used in the next step without further purification.

Step 3: Synthesis of 2-Chloro-6-methoxy-N-substituted-quinazolin-4-amine Derivatives

  • Dissolve 2,4-dichloro-6-methoxyquinazoline in isopropanol.

  • Add an equimolar amount of the desired aryl or alkylamine.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure derivative.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial or fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and DMSO).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

The 2-Chloro-6-methoxyquinazolin-4-amine scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions at the 4-amino position make it an attractive target for medicinal chemists. This guide provides a framework for the systematic synthesis and comparative biological evaluation of derivatives based on this core structure.

Future research should focus on synthesizing a broader library of these compounds and screening them against a wide panel of cancer cell lines and microbial strains. Elucidating the precise mechanisms of action and conducting in-vivo studies will be crucial steps in translating these promising compounds into clinical candidates.

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Quinazoline derivatives as kinases inhibitors and methods of use thereof.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. (2019).
  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives.
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. (2021).
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. (2014).
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. (2022).
  • Original Research Article Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. (2024).
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. (2021).
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one. Smolecule.

Sources

Validation

A Head-to-Head Comparison of Quinoline and Quinazoline Derivatives in Oncology Research

A Senior Application Scientist's Guide to Two Pervasive Scaffolds in Cancer Drug Discovery In the landscape of medicinal chemistry and oncology, the quinoline and quinazoline scaffolds have emerged as privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Pervasive Scaffolds in Cancer Drug Discovery

In the landscape of medicinal chemistry and oncology, the quinoline and quinazoline scaffolds have emerged as privileged structures, forming the backbone of numerous clinically approved and investigational anticancer agents. Both are bicyclic heterocyclic aromatic compounds, but the subtle difference in the placement of a nitrogen atom imparts distinct electronic properties that translate into differential biological activities. This guide provides an in-depth, head-to-head comparison of quinoline and quinazoline derivatives, delving into their mechanisms of action, anticancer efficacy supported by experimental data, and the requisite protocols for their evaluation.

The Structural Nuance: A Tale of Two Heterocycles

At a cursory glance, quinoline and quinazoline are structurally similar. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring. This distinction in the nitrogen arrangement within the six-membered heterocyclic ring significantly alters the electron distribution, hydrogen bonding capacity, and overall stereochemistry of the molecules, thereby influencing their interactions with biological targets.

Mechanistic Insights: Diverse Strategies to Combat Cancer

Both quinoline and quinazoline derivatives employ a multifaceted approach to thwart cancer progression, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.

Quinoline Derivatives: A Broad-Spectrum Arsenal

Quinoline-based compounds exhibit a remarkable diversity in their anticancer mechanisms.[1] They have been shown to act as growth inhibitors by inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis (the formation of new blood vessels that feed a tumor), and disrupting cell migration. Their modes of action include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Some quinoline derivatives have also been investigated for their ability to alkylate DNA and inhibit key enzymes like c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[2]

Key Signaling Pathway Targeted by Quinoline Derivatives

Quinoline_Pathway cluster_downstream Cellular Effects Quinoline Quinoline Derivatives TK Tyrosine Kinases (EGFR, VEGFR, c-Met) Quinoline->TK Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition DNA DNA Quinoline->DNA Alkylation Apoptosis Apoptosis TK->Apoptosis CellCycleArrest Cell Cycle Arrest TK->CellCycleArrest Angiogenesis ↓ Angiogenesis TK->Angiogenesis Migration ↓ Cell Migration TK->Migration Tubulin->CellCycleArrest Topoisomerase->Apoptosis DNA->Apoptosis

Caption: Diverse mechanisms of anticancer action for quinoline derivatives.

Quinazoline Derivatives: Masters of Kinase Inhibition

The quinazoline scaffold is particularly renowned for its potent inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are quinazoline derivatives that target the EGFR tyrosine kinase.[5] Their mechanism of action primarily involves competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and metastasis.[6] Beyond EGFR, various quinazoline derivatives have been developed to inhibit other kinases like VEGFR, highlighting their versatility.[6]

Key Signaling Pathway Targeted by Quinazoline Derivatives

Quinazoline_Pathway cluster_downstream Cellular Effects Quinazoline Quinazoline Derivatives EGFR EGFR Quinazoline->EGFR Inhibition VEGFR VEGFR Quinazoline->VEGFR Inhibition PI3K PI3K/Akt/mTOR Pathway Quinazoline->PI3K Inhibition Proliferation ↓ Proliferation EGFR->Proliferation Survival ↓ Survival EGFR->Survival Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis PI3K->Proliferation PI3K->Survival

Caption: Predominant kinase inhibition mechanisms of quinazoline derivatives.

Head-to-Head Performance: A Data-Driven Comparison

To provide a clearer picture of their relative potencies, the following table summarizes the in vitro cytotoxic activities (IC50 values) of representative quinoline and quinazoline derivatives against various cancer cell lines as reported in the literature. It is important to note that these are examples and a direct comparison is best made when compounds are tested under identical experimental conditions.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Quinoline 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1- methylpiperidin-4-yl)quinolin-4-amineHCT-15 (colon) & MD-MBA-231 (breast)1.2 (against EZH2)
Quinoline Quinolin-4-yl-substituted aminopyrimidineU251 (glioma), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF7 (breast), SK-LU-1 (lung)Not specified, but showed cytotoxic activity
Quinoline 91b1A549 (lung) & KYSE450 (esophageal)Not specified, but showed significant tumor suppression[2]
Quinazoline Compound 8 (a 4-aminoquinazoline derivative)A549 (lung)More potent than afatinib[7]
Quinazoline Compound 32 (a 4,6-di-substituted quinazoline)U937 (leukemia)In the micromolar range, close to etoposide[5]
Quinazoline Compound 48 (an isoxazole-containing quinazoline)A549 (lung), HCT116 (colon), MCF-7 (breast)Low micromolar activity[5]
Quinazoline Quinazolinone Schiff base derivatives (30 & 31)MCF-7 (breast)Substantial inhibition[5]

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer potential of quinoline and quinazoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline or quinazoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: A Tale of Two Scaffolds with a Shared Goal

Both quinoline and quinazoline derivatives have unequivocally demonstrated their immense value in the development of novel anticancer therapeutics.[4] While quinazolines have a more established clinical footprint, particularly as EGFR inhibitors, quinolines are rapidly emerging as versatile scaffolds with a broader range of mechanisms of action, including potent inhibition of various kinases and tubulin polymerization.[4] The choice between these two privileged structures in a drug discovery campaign will ultimately be dictated by the specific molecular target and the desired pharmacological profile. This guide provides a foundational framework for researchers to objectively compare and contrast these two pivotal classes of compounds in the ongoing pursuit of more effective cancer treatments.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • An insight into the therapeutic potential of quinazoline deriv
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: _)
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: )
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )
  • Review on recent development of quinoline for anticancer activities. (URL: )
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (URL: )
  • head-to-head study of quinoline vs quinazoline derivatives in cancer research - Benchchem. (URL: )
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (URL: )
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (URL: )
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review - International Journal of Pharmacy and Biological Sciences. (URL: )
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: )
  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC - NIH. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Apoptosis – what assay should I use? - BMG Labtech. (URL: [Link])

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (URL: [Link])

  • Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazoline-Based Inhibitors

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its derivatives are prominent as potent enzyme inhibitors, most notably targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] Computational methods, specifically molecular docking, are indispensable tools for accelerating the discovery and optimization of these inhibitors.[5][6] This guide provides an in-depth, experience-driven walkthrough of how to conduct a comparative molecular docking study. Going beyond the analysis of a single compound, this comparative approach is crucial for elucidating Structure-Activity Relationships (SAR) and making informed decisions in lead optimization. We will detail the causality behind experimental choices, present a self-validating workflow using a real-world case study of EGFR inhibitors, and provide actionable protocols and data interpretation strategies.

The "Why": Rationale for a Comparative Approach

A single docking score is a prediction, but a trend across a series of related compounds is data. The core principle of a comparative study is to keep the protein target and docking parameters constant while systematically varying the chemical structure of the quinazoline-based ligands. This allows researchers to correlate changes in structure with predicted binding affinity and interaction patterns.

This approach is powerful for several reasons:

  • Elucidating Structure-Activity Relationships (SAR): It helps identify which functional groups on the quinazoline scaffold are critical for binding and which are detrimental.[3][7] For example, SAR studies have revealed that the 4-anilino-quinazoline moiety is a privileged scaffold for EGFR inhibitors, with substitutions at the 6 and 7 positions of the quinazoline ring being key areas for modification.[3]

  • Guiding Medicinal Chemistry Efforts: By observing that, for instance, a compound with a meta-chloro group on the aniline ring has a better docking score than its unsubstituted parent, a medicinal chemist can prioritize synthesizing more halogenated analogs.

  • Validating the Docking Protocol: If the relative ranking of docking scores for a series of compounds mirrors their experimentally determined potencies (e.g., IC50 values), it increases confidence in the predictive power of the computational model for that specific target.[8]

The logical flow of using comparative docking to drive drug discovery is a cyclical process of prediction, synthesis, and testing, which refines inhibitor design with each iteration.

G cluster_0 Computational Phase cluster_1 Experimental Phase A Design Ligand Library (e.g., Quinazoline Analogs) B Perform Comparative Molecular Docking A->B C Analyze Results: Scores & Interactions B->C D Generate SAR Hypothesis (e.g., 'Halogens Improve Binding') C->D E Synthesize Prioritized Analogs D->E Guide Synthesis F Perform In Vitro Assays (e.g., IC50 Determination) E->F G Validate or Refine SAR Hypothesis F->G G->A Inform Next Design Cycle

Caption: Iterative cycle of drug discovery guided by comparative docking.

The Digital Experiment: A Step-by-Step Methodology

This section details a comprehensive, self-validating protocol for a comparative docking study. We will use the well-studied interaction between quinazoline-based inhibitors and the EGFR kinase domain as our working example.

Part A: Sourcing & Preparing the Biological Target (Receptor)

The quality of your starting protein structure is paramount. It is the digital "lab bench" for your experiment.

Step 1: Obtain the Receptor Structure

  • Action: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use EGFR. A relevant PDB entry is 1XKK , which contains the EGFR kinase domain in complex with a quinazoline-based inhibitor.[9][10]

  • Causality (The "Why"): Using a crystal structure that is already co-crystallized with a similar ligand (a "holo" structure) is advantageous. The binding pocket is already in an induced-fit conformation, which is more representative of the state it adopts when binding your test compounds.

Step 2: Prepare the Protein

  • Action: Use a molecular modeling package (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera) to prepare the PDB file.[11] This involves:

    • Removing non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands.

    • Adding polar hydrogens: PDB files often omit hydrogen atoms. Adding them is crucial for correct hydrogen bonding calculations.

    • Assigning partial charges: Assign appropriate atomic partial charges (e.g., Gasteiger charges).

    • Repairing missing residues/sidechains: If the crystal structure has gaps, these may need to be modeled in.

  • Causality: Water molecules in the active site can interfere with docking by occupying space where your ligand might bind. Correct protonation states and charges are fundamental for the scoring function to accurately calculate electrostatic and hydrogen bond interactions, which are major components of binding energy.[12]

Part B: Preparing the Ligand Library

Your library should consist of a series of structurally related quinazoline derivatives. For this guide, we'll compare two FDA-approved EGFR inhibitors: Gefitinib and Erlotinib .[13]

Step 1: Obtain Ligand Structures

  • Action: Download the 3D structures of your quinazoline inhibitors from a database like PubChem or ZINC. Alternatively, sketch them in 2D using chemical drawing software and convert them to 3D.

  • Causality: Starting with accurate 3D coordinates is essential. Databases often provide pre-computed, low-energy conformations.

Step 2: Ligand Energy Minimization

  • Action: Perform an energy minimization on each ligand structure using a force field (e.g., MMFF94).

  • Causality: This step relaxes the ligand into a lower-energy, more realistic conformation. Docking a high-energy, strained ligand can lead to inaccurate binding poses and scores.

Part C: Performing the Docking Simulation

This is where the ligand and receptor are brought together computationally.

G cluster_0 Input Preparation cluster_1 Docking Execution cluster_2 Output Analysis Receptor Receptor (PDB) - Remove Water - Add Hydrogens - Assign Charges Grid Define Binding Site (Grid Box) Receptor->Grid Ligands Ligand Library (Quinazolines) - Convert to 3D - Minimize Energy Ligands->Grid Dock Run Docking Algorithm - Search Algorithm explores poses - Scoring Function ranks poses Grid->Dock Results Analyze Results - Binding Energy (kcal/mol) - Key Interactions (H-bonds, etc.) - Compare Poses (RMSD) Dock->Results

Caption: General workflow for a molecular docking experiment.

Step 1: Define the Binding Site

  • Action: Define a "grid box" or "docking sphere" that encompasses the active site of the protein. A common practice is to center this box on the position of the co-crystallized ligand from the original PDB file.

  • Causality: The docking algorithm will only search for binding poses within this defined space.[14] This dramatically reduces computational time and focuses the search on the relevant area. The ATP-binding pocket is the target site for these competitive inhibitors.[1][4]

Step 2: Run the Docking Program

  • Action: Use a docking program like AutoDock Vina, GOLD, or Glide to run the simulation.[15] The program will systematically explore different orientations and conformations of each ligand within the grid box.

  • Causality: The software employs a search algorithm to generate poses and a scoring function to estimate the binding affinity (often reported as a negative value in kcal/mol, where a more negative value indicates stronger predicted binding).[12][16]

Case Study: Comparative Docking of Gefitinib vs. Erlotinib

Gefitinib and Erlotinib are both first-generation EGFR inhibitors with a 4-anilino-quinazoline core.[2][17] They compete with ATP for binding to the kinase domain.[1] Their subtle structural differences lead to variations in their interaction profiles and biological activity, making them a perfect case for a comparative study.

Analysis of Docking Results

After docking both compounds into the EGFR active site (PDB: 1XKK), the results must be analyzed both quantitatively and qualitatively.

Quantitative Analysis The primary quantitative metric is the docking score. Generally, a lower (more negative) score suggests a more favorable binding interaction.[18]

InhibitorDocking Score (kcal/mol)¹Key Hydrogen Bond Interactions²Experimental IC50 (EGFR)³
Gefitinib -9.8Met793 (hinge)~30 nM
Erlotinib -10.2Met793 (hinge), Thr790 (gatekeeper)~2 nM

¹ Note: These are representative values; actual scores will vary based on the specific software and parameters used. ² Key interactions are identified through visual inspection of the docked poses. ³ Experimental values are sourced from literature and can vary between assays.

Qualitative Analysis This involves visually inspecting the top-ranked docking poses in a molecular visualization tool (e.g., PyMOL, Chimera).

  • Gefitinib: The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of Met793 in the "hinge" region of the kinase, mimicking an interaction made by ATP.[3]

  • Erlotinib: Erlotinib also forms this key hydrogen bond with Met793.[19] However, its ethynyl group can form an additional interaction, often a water-mediated hydrogen bond or a direct interaction with the "gatekeeper" residue, Thr790, which can contribute to its higher potency.[3]

Interpretation: The docking results correctly predict that Erlotinib is a more potent inhibitor than Gefitinib, as reflected by its more favorable docking score and its ability to form additional stabilizing interactions. This alignment between the computational prediction and experimental data serves as a self-validating checkpoint for the study.

Bridging Simulation with Reality: Experimental Validation

Molecular docking is a powerful predictive tool, but it is not a substitute for experimental validation.[5] The ultimate test of a docking study's predictions is to synthesize the compounds and test them in biological assays.

  • Correlation is Key: The primary goal is to establish a correlation between the predicted binding affinities (docking scores) and the experimentally measured biological activity (e.g., IC50 values).[20] A strong correlation for a known set of compounds builds confidence that the model can be used to predict the activity of novel, unsynthesized derivatives.

  • Limitations: It's important to acknowledge that docking scores do not account for pharmacokinetics (ADMET properties), solubility, or cell permeability, all of which are critical for a compound's ultimate success as a drug.[11]

Conclusion

Comparative molecular docking is an essential, cost-effective, and rapid method for prioritizing and guiding the design of quinazoline-based inhibitors. By systematically comparing a series of related compounds, researchers can build robust Structure-Activity Relationship models that are far more insightful than single-ligand studies. The process, from careful preparation of the receptor and ligands to the critical analysis of both quantitative scores and qualitative interaction patterns, provides a logical and scientifically rigorous framework for modern drug discovery. When anchored by experimental validation, this comparative in silico approach significantly accelerates the journey from a chemical scaffold to a promising drug candidate.

References

A complete, numbered list of all authoritative sources cited within this guide.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. Journal of Pioneering Medical Sciences. Available from: [Link]

  • A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. ResearchGate. Available from: [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. Available from: [Link]

  • Software for molecular docking: a review. National Center for Biotechnology Information. Available from: [Link]

  • 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016. RCSB PDB. Available from: [Link]

  • Plots of predicted scores against the logarithm of experimental IC50. a... ResearchGate. Available from: [Link]

  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... ResearchGate. Available from: [Link]

  • Gefitinib and erlotinib binding to EGFR's kinase domain. (A) Top:... ResearchGate. Available from: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. Available from: [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. National Center for Biotechnology Information. Available from: [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. National Center for Biotechnology Information. Available from: [Link]

  • Effects of Erlotinib in EGFR Mutated Non-Small Cell Lung Cancers with Resistance to Gefitinib. American Association for Cancer Research. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

  • 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. World Scientific. Available from: [Link]

  • MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Taylor & Francis Online. Available from: [Link]

  • Molecular Docking | Binding Energy | Drug Discovery | Docking Programs. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. National Center for Biotechnology Information. Available from: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). National Center for Biotechnology Information. Available from: [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. Available from: [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available from: [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available from: [Link]

  • Quinazoline. Wikipedia. Available from: [Link]

  • Molecular Docking, Molecular Dynamics Simulation, and Analysis of EGFR-derived Peptides against the EGF. Bentham Science. Available from: [Link]

  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. Cancer Network. Available from: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. Academia.edu. Available from: [Link]

  • Investigating the Mechanisms of Prunella vulgaris against Acute Lymphoblastic Leukemia through Network Pharmacology and Experimental Validation. ACS Publications. Available from: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available from: [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. Available from: [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Taylor & Francis Online. Available from: [Link]

  • Quinazoline – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. Available from: [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

Sources

Validation

comparative analysis of quinazoline derivatives as anti-inflammatory agents

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its inherent versatility and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its inherent versatility and ability to interact with a wide range of biological targets have made it a focal point in the quest for novel therapeutics.[2] This guide offers a comparative analysis of select quinazoline derivatives that have demonstrated significant anti-inflammatory properties, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

The Rationale for Targeting Inflammation with Quinazoline Derivatives

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[3] Key molecular players in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines, are prime targets for therapeutic intervention. Quinazoline derivatives have emerged as promising candidates due to their ability to modulate these pathways, offering the potential for developing more effective and safer anti-inflammatory drugs.[4][5]

Comparative Efficacy of Lead Quinazoline Derivatives

The anti-inflammatory potential of various quinazoline derivatives has been extensively evaluated through a battery of in vitro and in vivo assays. Below is a comparative summary of the performance of representative compounds, highlighting their inhibitory activities against key inflammatory mediators. The selection of these derivatives is based on the availability of robust, quantitative data to facilitate a meaningful comparison.

Derivative Class/CompoundTarget/AssayKey Performance Metric (IC50 / % Inhibition)Reference CompoundSource
Pyrazolo[5,1-b]quinazoline (Compound A) COX-2IC50: 47 nMCelecoxib (IC50: 40 nM)[6]
5-LOXIC50: 2.3 µMZileuton (IC50: 0.8 µM)[6]
Carrageenan-Induced Paw Edema (in vivo, 10 mg/kg)39% inhibitionIndomethacin[6]
2-Phenyl Quinazolinone (Compound 4) Analgesic Activity (in vivo, 20 mg/kg)58 ± 0.45% inhibitionDiclofenac Sodium (53 ± 0.35%)[7]
Thiourea-substituted 2-methyl quinazolinone (Compound 5) Analgesic Activity (in vivo, 20 mg/kg)65 ± 0.79% inhibitionDiclofenac (60 ± 0.54%)[7]
Indomethacin-like Quinazolinone (Compound 4b) COX-2SI > 99Celecoxib (SI: 375)[4]
Carrageenan-Induced Paw Edema (in vivo)49.47% inhibitionCelecoxib (47.60%)[4]
Ibuprofen-conjugated Quinazolinone (Compound 7c) COX-2SI > 398Celecoxib (SI: 375)[4]
Carrageenan-Induced Paw Edema (in vivo)48.65% inhibitionIbuprofen (47.18%)[4]
(4-Phenylamino)quinazoline Alkylthiourea (Compound 19) IL-6 ProductionIC50: 0.84 µMCAPE (IC50: 1.1 µM)[8]
TNF-α ProductionIC50: 4.0 µMCAPE (IC50: 11.4 µM)[8]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 indicates higher potency. SI (Selectivity Index) is the ratio of IC50 for COX-1 to IC50 for COX-2; a higher SI indicates greater selectivity for COX-2. CAPE: Caffeic Acid Phenethyl Ester.

Unraveling the Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of quinazoline derivatives are not merely a consequence of direct enzyme inhibition but also stem from their ability to modulate intracellular signaling cascades that orchestrate the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Several quinazoline derivatives have been designed as selective COX-2 inhibitors.[5] The rationale for selective COX-2 inhibition is to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[4] For instance, pyrazolo[5,1-b]quinazoline derivatives have shown potent and selective COX-2 inhibitory activity.[6]

Downregulation of Pro-inflammatory Cytokine Production

Quinazoline derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] This is a crucial aspect of their anti-inflammatory profile, as these cytokines are central to the amplification and perpetuation of the inflammatory response.

Interference with NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2] Several studies have demonstrated that quinazoline derivatives can inhibit the NF-κB signaling pathway.[2][8] Some derivatives achieve this by preventing the nuclear translocation of the NF-κB dimer, a critical step for its activation.[8]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, also play a pivotal role in inflammation by regulating the production of inflammatory mediators.[9] There is evidence to suggest that certain pyrazolo[1,5-a]quinazoline compounds may exert their anti-inflammatory effects by targeting MAPK pathways.[6]

inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_effects Cellular Response cluster_inhibitors Quinazoline Derivatives Stimulus Stimulus MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes COX2 COX-2 Pro_inflammatory_Genes->COX2 iNOS iNOS Pro_inflammatory_Genes->iNOS Cytokines Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines Quinazolines Quinazolines Quinazolines->MAPK_Pathway Quinazolines->NFkB_Pathway Quinazolines->COX2 Quinazolines->iNOS Quinazolines->Cytokines

Caption: Inflammatory signaling pathways targeted by quinazoline derivatives.

Standardized Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vivo and in vitro assays used to characterize the anti-inflammatory activity of quinazoline derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[10]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a control group.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the quinazoline derivative.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour) following drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

carrageenan_workflow Start Start Acclimatize Animal Acclimatization (≥ 1 week) Start->Acclimatize Fasting Overnight Fasting Acclimatize->Fasting Grouping Group Animals (Control, Standard, Test) Fasting->Grouping Dosing Administer Vehicle, Standard, or Test Compound Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate % Edema and % Inhibition Measurement->Calculation End End Calculation->End

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Evaluation: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]

Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO upon stimulation with LPS. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates inhibition of NO production.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinazoline derivative or a standard inhibitor (e.g., L-NAME) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with untreated cells and a group with only LPS stimulation.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production for the test compound relative to the LPS-stimulated control.

In Vitro Evaluation: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay quantifies the levels of specific pro-inflammatory cytokines in the supernatant of stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]

Principle: A sandwich ELISA is used to capture and detect the cytokine of interest. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present.

Step-by-Step Protocol (General Outline):

  • Cell Stimulation: Similar to the NO assay, treat immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) with the quinazoline derivative followed by stimulation with LPS.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure (refer to specific kit instructions):

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples to the wells.

    • Add the biotinylated detection antibody.

    • Add streptavidin-HRP.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples. Calculate the percentage inhibition of cytokine production.

Conclusion and Future Directions

Quinazoline derivatives represent a highly promising class of anti-inflammatory agents with multifaceted mechanisms of action. The comparative data presented in this guide underscore the potential of specific derivatives to potently inhibit key inflammatory mediators, often with favorable selectivity profiles. The detailed experimental protocols provide a framework for the robust evaluation of new chemical entities based on the quinazoline scaffold.

Future research in this area should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their therapeutic potential. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation quinazoline-based anti-inflammatory drugs with improved efficacy and reduced side effects. The continued exploration of this versatile chemical scaffold holds great promise for addressing the unmet medical needs in the treatment of chronic inflammatory diseases.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2022). Bioorganic Chemistry, 128, 106069. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules, 27(19), 6668. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). ChemEngineering, 6(6), 94. [Link]

  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). ChemMedChem, 19(5), e202300651. [Link]

  • Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (2014). Journal of Chemical Information and Modeling, 54(11), 3047-3061. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). Biomolecules, 12(11), 1582. [Link]

  • Anti-inflammatory activity of test compounds (carrageenan-induced paw...). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules, 27(19), 6668. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). ACS Omega, 6(10), 6996-7006. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 868. [Link]

  • Nitric oxide detection methods in vitro and in vivo. (2018). Journal of Pharmaceutical Analysis, 8(2), 71-79. [Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). Molecules, 27(15), 4991. [Link]

  • Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4864-4873. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2023). International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). Molecules, 29(12), 2822. [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). (n.d.). Cell Sciences. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2023). Arabian Journal of Chemistry, 16(4), 104610. [Link]

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-540. [Link]

  • How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial. (2018, October 4). YouTube. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). ChemEngineering, 7(2), 26. [Link]

  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) -... (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). ACS Medicinal Chemistry Letters, 12(4), 589-596. [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Journal of Inflammation Research, 12, 223-234. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PLoS ONE, 8(1), e53620. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. (2023). Arabian Journal of Chemistry, 16(4), 104610. [Link]

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